2-Quinoxalinecarbaldehyde 4-oxide
Description
2-Quinoxalinecarbaldehyde 4-oxide (CAS: 1593-08-4) is a heterocyclic compound featuring a quinoxaline backbone substituted with an aldehyde group at position 2 and an oxygen atom (oxide) at position 3. Its molecular formula is C₉H₆N₂O, with a molecular weight of 158.16 g/mol . This compound serves as a critical intermediate in synthesizing bioactive derivatives, such as quinoxaline-1,4-di-N-oxide derivatives, which exhibit antimicrobial and antitumor activities . The presence of the aldehyde and oxide groups enhances its reactivity, enabling participation in condensation, alkylation, and cyclization reactions .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-oxidoquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-6H |
InChI Key |
QHOBGTXPJGJERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinecarbaldehyde 4-oxide typically involves the oxidation of 2-quinoxalinecarbaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Quinoxalinecarbaldehyde 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound back to 2-quinoxalinecarbaldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: 2-quinoxalinecarbaldehyde.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinecarbaldehyde 4-oxide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbaldehyde 4-oxide involves its interaction with various molecular targets and pathways. As an oxidizing agent, it can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This property is particularly useful in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of 2-quinoxalinecarbaldehyde 4-oxide and related compounds:
Key Observations :
- Functional Group Impact: Replacing the aldehyde with a carboxylic acid (as in quinoxaline-2-carboxylic acid 4-oxide) significantly increases polarity, improving water solubility but reducing volatility .
- Extended Aromatic Systems: Compounds like 2-(3-methoxyphenyl)quinoline-4-carboxylic acid feature additional aromatic rings, which can enhance π-π stacking interactions in biological targets .
Table 2: Reactivity in Key Reactions
Key Findings :
- The aldehyde group in this compound facilitates condensation with amines (e.g., cyclopropylamine) to generate Schiff bases, a pathway critical for antimicrobial agent synthesis .
- Acid catalysis is required for alkylation with ethyl acetoacetate, unlike N-oxide-free quinoxaline derivatives, which react under basic conditions .
- Carboxylic acid derivatives exhibit lower reactivity in condensation but are valuable in coordination chemistry due to their chelating ability .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Quinoxalinecarbaldehyde 4-oxide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, EN 166-compliant safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
- First Aid : For skin exposure, immediately wash with soap/water and remove contaminated clothing. For eye contact, irrigate for ≥15 minutes and seek medical attention .
- Storage : Store in a cool, dry area away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Hazard Classification : Classified as skin irritant (H315) and eye irritant (H319) under GHS .
Q. How can researchers verify the identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Mass Spectrometry (MS) : Compare fragmentation patterns with EPA/NIH spectral databases (e.g., molecular ion at m/z 158.16 for C₉H₆N₂O) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic protons and aldehyde functional groups.
- Cross-Referencing : Validate CAS No. (1593-08-4) and synonyms (e.g., 2-hydroxyquinoxaline 4-oxide) against authoritative sources .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Stable at room temperature (20–25°C) under inert atmospheres .
- Incompatible Materials : Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
- Decomposition Products : Monitor for CO, CO₂, and NOₓ emissions under thermal stress .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Methodological Answer :
- Oxidation Strategies : Use KMnO₄ or H₂O₂ under controlled pH (6–8) to introduce the 4-oxide group while preserving the aldehyde functionality .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution reactions at the 2-position .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve yield in cross-coupling reactions for derivative synthesis .
Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., partition coefficients)?
- Methodological Answer :
- Experimental Determination :
- LogP (n-octanol/water) : Measure via shake-flask HPLC, as literature data are unavailable .
- Thermal Stability : Use TGA/DSC to characterize decomposition temperatures and validate against existing data .
- Computational Modeling : Apply DFT calculations to predict pKa and solubility parameters for cross-validation .
Q. Which spectroscopic methods are most effective for characterizing structural modifications in this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation (e.g., 3-methyl derivatives) .
- IR Spectroscopy : Identify carbonyl (C=O) and N-oxide (N→O) stretching vibrations at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively .
- High-Resolution MS : Detect isotopic patterns to distinguish between isomers (e.g., 4-oxide vs. 1-oxide positional isomers) .
Q. How can researchers mitigate risks during scale-up synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
